molecular formula C10H15NO4 B12510254 1-Tert-butyl 4-methyl 2-cyanobutanedioate

1-Tert-butyl 4-methyl 2-cyanobutanedioate

Cat. No.: B12510254
M. Wt: 213.23 g/mol
InChI Key: OPYFLFLAYYWOLE-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 2-cyanobutanedioate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a cyano group attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 4-methyl 2-cyanobutanedioate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 4-methyl 2-cyanobutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Tert-butyl 4-methyl 2-cyanobutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 2-cyanobutanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release the corresponding acids. These reactions can affect biological pathways and molecular interactions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl 4-methyl 2-cyanobutanedioate: Unique due to its specific substitution pattern and reactivity.

    1-Tert-butyl 4-methyl 2-cyanopentanedioate: Similar structure but with an additional carbon in the backbone.

    1-Tert-butyl 4-methyl 2-cyanopropanedioate: Similar structure but with one less carbon in the backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and ester groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-cyanobutanedioate

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)7(6-11)5-8(12)14-4/h7H,5H2,1-4H3

InChI Key

OPYFLFLAYYWOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)C#N

Origin of Product

United States

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